molecular formula C20H32ClNO3 B11952739 N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide

N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide

Cat. No.: B11952739
M. Wt: 369.9 g/mol
InChI Key: SGHSADYYXXJTLZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-chloro-2,5-dimethoxyaniline+dodecanoyl chlorideThis compound+HCl\text{4-chloro-2,5-dimethoxyaniline} + \text{dodecanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-chloro-2,5-dimethoxyaniline+dodecanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives such as N-(4-amino-2,5-dimethoxyphenyl)dodecanamide.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide involves its interaction with specific molecular targets. The chloro and methoxy groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The long aliphatic chain may facilitate membrane penetration, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-5-(1,3-dimethyl-4-pyrazolidinyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxamide

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide is unique due to its long aliphatic chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This structural feature differentiates it from other similar compounds, making it a valuable candidate for specific applications in research and industry.

Properties

Molecular Formula

C20H32ClNO3

Molecular Weight

369.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide

InChI

InChI=1S/C20H32ClNO3/c1-4-5-6-7-8-9-10-11-12-13-20(23)22-17-15-18(24-2)16(21)14-19(17)25-3/h14-15H,4-13H2,1-3H3,(H,22,23)

InChI Key

SGHSADYYXXJTLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC(=C(C=C1OC)Cl)OC

Origin of Product

United States

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